molecular formula C12H9N3OS B279081 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole

5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole

Cat. No. B279081
M. Wt: 243.29 g/mol
InChI Key: ZZXNCTHQTGFRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole, also known as MBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways. In

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with biological systems through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which may help protect cells from damage caused by reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively low cost and easy synthesis. Additionally, its unique chemical structure and potential applications make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are many potential future directions for research on 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of photovoltaics and corrosion inhibition. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole may lead to the discovery of even more promising compounds.

Synthesis Methods

The synthesis of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with thioacetic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid, followed by cyclization with acetic anhydride. Both methods result in the formation of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole as a white crystalline powder.

Scientific Research Applications

5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is in the field of photovoltaics, where it has been shown to enhance the efficiency of solar cells by absorbing light in the ultraviolet region of the spectrum. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to act as a fluorescent probe for the detection of metal ions.

properties

Product Name

5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

(5-methylbenzotriazol-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C12H9N3OS/c1-8-4-5-10-9(7-8)13-14-15(10)12(16)11-3-2-6-17-11/h2-7H,1H3

InChI Key

ZZXNCTHQTGFRLJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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